Avridine
Overview
Description
Avridine is a synthetic lipoidal amine known for its potent immunomodulatory properties. It has been widely studied for its role as an adjuvant in vaccines, enhancing the immune response to various antigens. This compound is particularly noted for its ability to induce arthritis in rat models, making it a valuable tool in immunological research .
Preparation Methods
The reaction typically requires a solvent such as ethanol and is conducted under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods often involve the use of large-scale reactors and purification processes to obtain high-purity avridine suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Avridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its immunomodulatory properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Avridine has a wide range of scientific research applications:
Mechanism of Action
Avridine exerts its effects primarily through its interaction with the immune system. It enhances the uptake and retention of antigens in mucosal lymphatic tissues, leading to a stronger and more sustained immune response. This compound’s mechanism involves the activation of immune cells, including T cells and macrophages, and the induction of cytokine production. This results in an enhanced immune response to the administered antigen .
Comparison with Similar Compounds
Avridine is unique in its structure and immunomodulatory properties. Similar compounds include:
Acridine: Known for its use in cancer therapy and gene delivery, acridine interacts with nucleic acids and proteins but lacks the potent adjuvant properties of this compound.
Quinacrine: Another acridine derivative, quinacrine has antiprotozoal and antibacterial properties but is not used as an immunological adjuvant.
Tacrine: Used in the treatment of Alzheimer’s disease, tacrine interacts with cholinesterase enzymes but does not have the immunomodulatory effects of this compound.
This compound’s ability to enhance immune responses and induce arthritis in animal models sets it apart from these similar compounds, making it a valuable tool in immunological and biomedical research.
Properties
IUPAC Name |
2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRAKRZUCLRBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H90N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189078 | |
Record name | Avridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35607-20-6 | |
Record name | Avridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avridine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Avridine exert its adjuvant effect?
A1: While the precise mechanism remains unclear, research suggests that this compound enhances the immune response to co-administered antigens. Studies indicate that this compound, especially when incorporated into liposomes, significantly enhances mucosal priming, leading to a more robust and long-lasting immune response. []
Q2: Does this compound directly interact with immune cells?
A2: this compound administration is associated with increased lymphocyte blastogenesis and enhanced neutrophil function, including phagocytosis and antibody-dependent cell-mediated cytotoxicity. [, ] This suggests a direct or indirect interaction with immune cells.
Q3: Can this compound modulate immune responses in immunosuppressed states?
A3: Research shows that this compound can enhance lymphocyte blastogenesis and neutrophil function even in dexamethasone-treated cattle, suggesting potential for counteracting immunosuppression. []
Q4: Does this compound induce interferon production?
A4: While this compound is recognized for its interferon-inducing properties [], some studies show no detectable interferon activity in specific experimental settings. [] This discrepancy suggests that interferon induction by this compound may be context-dependent and require further investigation.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C41H86N2O2, and its molecular weight is 639.15 g/mol.
Q6: How is this compound typically formulated for research purposes?
A6: this compound is often formulated in liposomes for enhanced stability and delivery to target sites, particularly mucosal surfaces. [, ] Liposomal formulations have demonstrated superior adjuvant activity compared to this compound alone. []
Q7: In which disease models has this compound demonstrated efficacy as an adjuvant?
A7: this compound has shown promising results as an adjuvant in various animal models, including those for Newcastle disease virus [, , ], avian influenza virus [], infectious coryza [], and rabies virus [].
Q8: What is the role of this compound in arthritis research?
A8: this compound is a potent inducer of arthritis in rats, making it a valuable tool for studying rheumatoid arthritis. [, ] this compound-induced arthritis is T-cell dependent and influenced by both MHC and non-MHC genes, closely mirroring the complexities of human rheumatoid arthritis. [, ]
Q9: Can this compound's effects be modulated to treat inflammatory conditions like arthritis?
A9: Interestingly, studies suggest that high local concentrations of calprotectin, a protein released during inflammation, may partially protect against this compound-induced arthritis in rats. [] This finding hints at potential avenues for modulating this compound's effects to manage inflammatory diseases.
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